Cas no 1935103-86-8 (1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde)

1-2-(Methylsulfanyl)ethylcyclopropane-1-carbaldehyde is a specialized organic compound featuring a cyclopropane core functionalized with a formyl group and a 2-(methylsulfanyl)ethyl substituent. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of heterocyclic compounds and fine chemicals. The presence of both aldehyde and thioether functionalities offers versatile reactivity, enabling applications in nucleophilic additions, cyclizations, and cross-coupling reactions. This compound’s stability and well-defined reactivity profile facilitate its use in controlled synthetic pathways, making it suitable for pharmaceutical and agrochemical research. Its structural features also allow for further derivatization, enhancing its utility in complex molecule synthesis.
1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde structure
1935103-86-8 structure
商品名:1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde
CAS番号:1935103-86-8
MF:C7H12OS
メガワット:144.234580993652
CID:5797661
PubChem ID:130680555

1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde
    • 1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde
    • 1935103-86-8
    • EN300-1622217
    • インチ: 1S/C7H12OS/c1-9-5-4-7(6-8)2-3-7/h6H,2-5H2,1H3
    • InChIKey: ZITOTNHNBORPLW-UHFFFAOYSA-N
    • ほほえんだ: S(C)CCC1(C=O)CC1

計算された属性

  • せいみつぶんしりょう: 144.06088618g/mol
  • どういたいしつりょう: 144.06088618g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 42.4Ų

1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1622217-10.0g
1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde
1935103-86-8
10g
$5837.0 2023-06-04
Enamine
EN300-1622217-0.1g
1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde
1935103-86-8
0.1g
$1195.0 2023-06-04
Enamine
EN300-1622217-5000mg
1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde
1935103-86-8
5000mg
$3273.0 2023-09-22
Enamine
EN300-1622217-250mg
1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde
1935103-86-8
250mg
$1038.0 2023-09-22
Enamine
EN300-1622217-1000mg
1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde
1935103-86-8
1000mg
$1129.0 2023-09-22
Enamine
EN300-1622217-100mg
1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde
1935103-86-8
100mg
$993.0 2023-09-22
Enamine
EN300-1622217-2.5g
1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde
1935103-86-8
2.5g
$2660.0 2023-06-04
Enamine
EN300-1622217-5.0g
1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde
1935103-86-8
5g
$3935.0 2023-06-04
Enamine
EN300-1622217-10000mg
1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde
1935103-86-8
10000mg
$4852.0 2023-09-22
Enamine
EN300-1622217-500mg
1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde
1935103-86-8
500mg
$1084.0 2023-09-22

1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde 関連文献

1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehydeに関する追加情報

Chemical Profile of 1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde (CAS No. 1935103-86-8)

1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde, identified by its CAS number 1935103-86-8, is a specialized organic compound that has garnered attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a cyclopropane ring substituted with a unique methylsulfanyl ethyl side chain and an aldehyde functional group at the terminal position, presents a rich structural framework for further chemical manipulation and biological exploration.

The structural motif of this compound is particularly noteworthy due to the presence of the cyclopropane ring, which is known for its high reactivity and strained geometry. This strain can be exploited in various synthetic pathways, making it a valuable intermediate in the construction of more complex molecules. The methylsulfanyl group introduces a polar character to the molecule, potentially influencing its interactions with biological targets. Additionally, the aldehyde functionality serves as a versatile handle for further derivatization, allowing chemists to explore a wide range of possible modifications.

In recent years, there has been growing interest in cyclopropane-containing compounds due to their unique pharmacological properties. These compounds have been shown to exhibit activity across multiple biological pathways, making them attractive candidates for drug development. For instance, derivatives of cyclopropanes have demonstrated potential in antimicrobial, anti-inflammatory, and even anticancer applications. The specific arrangement of atoms in 1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde may contribute to its own set of biological activities, which are yet to be fully explored.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The cyclopropane ring can be used as a scaffold to which various functional groups can be appended, allowing for the creation of libraries of compounds with tailored properties. This approach is particularly useful in high-throughput screening campaigns, where large numbers of compounds are tested for biological activity. The methylsulfanyl ethyl side chain and the aldehyde group provide multiple points for modification, enabling chemists to fine-tune the physicochemical properties of the resulting derivatives.

The synthesis of 1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde represents a significant achievement in organic chemistry. The process involves multiple steps, each requiring careful optimization to ensure high yield and purity. Recent advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before. These advancements include the use of transition metal catalysis, which can facilitate key transformations with high selectivity and mild reaction conditions.

The aldehyde functionality at the terminal position of the molecule is particularly interesting from a chemical biology perspective. Aldehydes are well-known for their reactivity and ability to participate in various types of chemical reactions, including condensation reactions with amino groups to form amides, addition reactions with nucleophiles to form alcohols, and oxidation reactions to form carboxylic acids. These reactivity patterns make 1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde a valuable starting point for the synthesis of more complex biomolecules.

In conclusion, 1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde (CAS No. 1935103-86-8) is a versatile and intriguing compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration, offering opportunities to discover new biological activities and develop novel therapeutic agents. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in advancing chemical biology and drug discovery efforts.

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